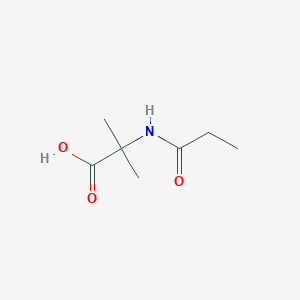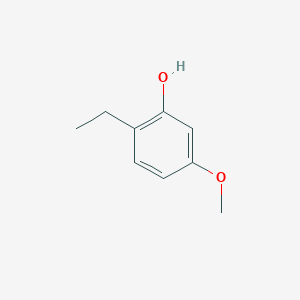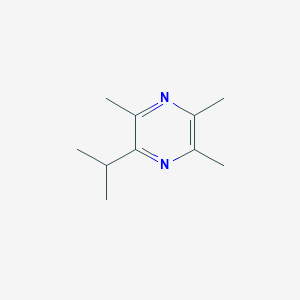![molecular formula C24H46I2N2O4 B034944 triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide CAS No. 101501-69-3](/img/structure/B34944.png)
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) is a complex organic compound with the molecular formula C34H50Cl2N2O4. It is known for its unique structure, which includes a benzene ring substituted with oxy and hydroxytrimethylene groups, and two triethylammonium iodide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) typically involves the reaction of m-phenylenebis(oxy(2-hydroxytrimethylene)) with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired diiodide compound. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodide): A similar compound with slight variations in its structure.
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(benzyldiethylammoniumchloride): Another related compound with different substituents.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
101501-69-3 |
|---|---|
Fórmula molecular |
C24H46I2N2O4 |
Peso molecular |
680.4 g/mol |
Nombre IUPAC |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
SMILES canónico |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Sinónimos |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)





![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)





![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
